3-Amino-5,7-dimethyladamantan-1-ol falls under the category of organic compounds known as amines and alcohols. Its structure features both an amino group (-NH) and a hydroxyl group (-OH), making it a significant compound in medicinal chemistry and organic synthesis.
The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol can be achieved through several methods, primarily involving the precursor memantine hydrochloride. The process typically includes the following steps:
The industrial production methods are designed to scale up these reactions while maintaining high purity levels necessary for research and potential therapeutic applications.
The molecular structure of 3-Amino-5,7-dimethyladamantan-1-ol can be described as follows:
3-Amino-5,7-dimethyladamantan-1-ol participates in various chemical reactions:
The mechanism of action for 3-Amino-5,7-dimethyladamantan-1-ol primarily involves its interaction with N-methyl-D-aspartate receptors in the brain:
The physical and chemical properties of 3-Amino-5,7-dimethyladamantan-1-ol include:
Property | Value |
---|---|
Molecular Weight | 195.3 g/mol |
Boiling Point | Approximately 269.4 °C |
Density | Approximately 1 g/cm³ |
pKa | Approximately 15.11 |
Solubility | Soluble in polar solvents |
These properties highlight its potential utility in various scientific applications.
3-Amino-5,7-dimethyladamantan-1-ol has several notable applications:
Adamantane (tricyclo[3.3.1.1³,⁷]decane), the simplest diamondoid hydrocarbon, was first isolated from petroleum in 1933 by Czech chemists Landa, Machacek, and Mzourek. Its diamond-crystal-like molecular structure—where carbon atoms occupy the same positions as in the diamond lattice—inspired its name from the Greek "adamantinos" (diamond-like) [1]. Early synthetic attempts by Hans Meerwein (1924) and D. Bottger proved unsuccessful until Vladimir Prelog achieved the first laboratory synthesis in 1941 through a complex five-stage process from Meerwein's ester, albeit with a negligible 0.16% yield [1] [7]. The breakthrough came in 1956 when Paul von Ragué Schleyer developed a practical Lewis acid-catalyzed rearrangement (e.g., AlCl₃) of hydrogenated dicyclopentadiene, boosting yields to 30–40% and making adamantane widely accessible [1]. Subsequent optimizations using ultrasound and superacid catalysis further increased yields to 98% [1].
Table 1: Key Milestones in Adamantane Chemistry
Year | Scientist | Contribution | Significance |
---|---|---|---|
1933 | Landa, Machacek, Mzourek | First isolation from petroleum | Identification of diamondoid structure |
1941 | Prelog | First laboratory synthesis (from Meerwein's ester) | Proof of structure; enabled derivative exploration |
1956 | Schleyer | Lewis acid-catalyzed rearrangement | High-yield (30-40%), scalable production |
1957+ | Multiple | Ultrasound/superacid catalysis | Yields up to 98% |
Adamantane derivatives rapidly gained pharmaceutical significance with the discovery of amantadine's antiviral properties against influenza A in 1964 [7]. The rigid, lipophilic adamantane cage enhances drug stability by protecting functional groups from metabolic degradation and improving membrane penetration. This scaffold has since been incorporated into drugs for Parkinson's disease (memantine), diabetes (vildagliptin), and antiviral therapies [7]. Beyond pharmacology, adamantane derivatives serve as anchors in liposomal drug delivery systems, where their hydrophobic adamantyl group embeds into lipid bilayers while conjugated hydrophilic moieties (e.g., sugars) enable targeted cellular recognition [7].
3-Amino-5,7-dimethyladamantan-1-ol (C₁₂H₂₁NO, MW 195.31 g/mol) exemplifies strategic functionalization of the adamantane core. Its structure features three distinct substituents:
Table 2: Structural Features and Functional Implications
Substituent | Position | Key Properties | Functional Role |
---|---|---|---|
Hydroxyl group (-OH) | 1 | Hydrogen bond donor/acceptor; polar | Enhances solubility; site for derivatization |
Amino group (-NH₂) | 3 | Basic (predicted pKa ~15.11); nucleophilic | Enables salt formation (e.g., hydrochloride); conjugation anchor |
Methyl groups (-CH₃) | 5,7 | Hydrophobic; electron-donating | Increases lipophilicity; steric protection of amine |
The molecule retains the Td symmetry and strain-free rigidity characteristic of adamantane, with C-C bond lengths (1.54 Å) identical to diamond [1]. However, methyl substitution at C5 and C7 breaks molecular symmetry, creating chiral centers. The specific stereochemistry (e.g., relative positioning of methyl groups) influences its three-dimensional conformation and intermolecular interactions [10]. Computational models (InChIKey: HSRBAOBUCHCHTQ-UHFFFAOYSA-N) predict a collision cross-section of 151.2 Ų for the protonated form ([M+H]⁺), reflecting its compact yet sterically encumbered nature [10]. The amine group, though sterically shielded by adjacent methyl substituents, remains accessible for reactions or coordination, making this derivative a versatile intermediate for synthesizing pharmacologically active molecules or supramolecular assemblies [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7